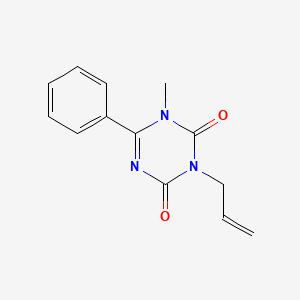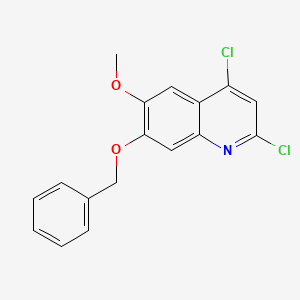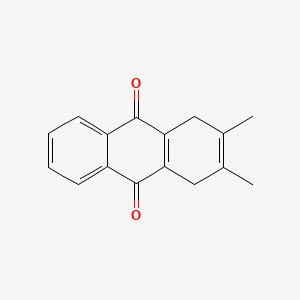
2,3-Dimethyl-1,4-dihydroanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylanthracene-9,10(1H,4H)-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This compound features a fused ring system with two methyl groups at positions 2 and 3, and a quinone moiety at positions 9 and 10.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylanthracene-9,10(1H,4H)-dione typically involves the following steps:
Friedel-Crafts Alkylation: Introduction of methyl groups at positions 2 and 3 of anthracene using methyl chloride and aluminum chloride as a catalyst.
Oxidation: Conversion of the anthracene derivative to the quinone form using oxidizing agents like chromium trioxide or potassium permanganate.
Industrial Production Methods
Industrial production methods may involve large-scale Friedel-Crafts alkylation followed by oxidation under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction of the quinone moiety can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the anthracene ring.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Higher oxidized anthraquinones.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated, nitrated, or sulfonated anthraquinones.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethylanthracene-9,10(1H,4H)-dione involves its interaction with molecular targets such as enzymes and receptors. The quinone moiety can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is exploited in its potential anticancer and antimicrobial activities.
Comparación Con Compuestos Similares
Similar Compounds
Anthraquinone: The parent compound, widely used in dyes and pigments.
1,4-Dimethylanthracene-9,10(1H,4H)-dione: A similar compound with methyl groups at different positions.
2-Methylanthracene-9,10(1H,4H)-dione: A derivative with a single methyl group.
Uniqueness
2,3-Dimethylanthracene-9,10(1H,4H)-dione is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity compared to other anthraquinone derivatives.
Propiedades
Número CAS |
32740-64-0 |
|---|---|
Fórmula molecular |
C16H14O2 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
2,3-dimethyl-1,4-dihydroanthracene-9,10-dione |
InChI |
InChI=1S/C16H14O2/c1-9-7-13-14(8-10(9)2)16(18)12-6-4-3-5-11(12)15(13)17/h3-6H,7-8H2,1-2H3 |
Clave InChI |
SHAOMWKBPCKYHC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CC2=C(C1)C(=O)C3=CC=CC=C3C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-Dimethoxyspiro[3.3]heptane-2-carboxylicacid](/img/structure/B15250694.png)
![(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid](/img/structure/B15250705.png)
![1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone](/img/structure/B15250710.png)
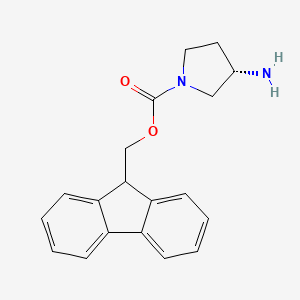
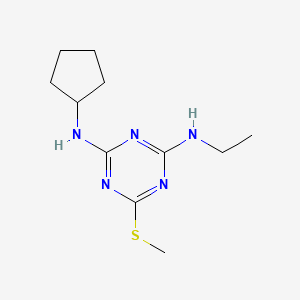
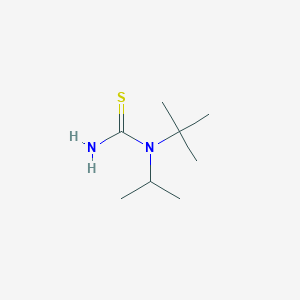
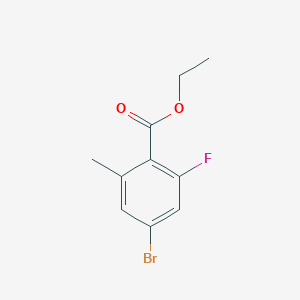
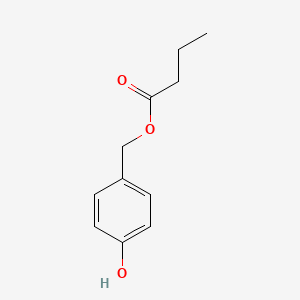
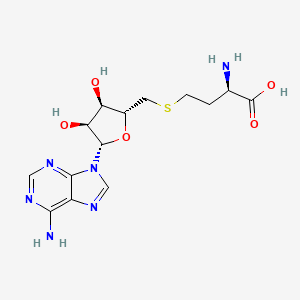
![2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15250740.png)

![4,4'-Dichloro-2'-[(5,7-dichloro-9H-fluoren-2-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15250762.png)
